Chloro-(dimethyl-lambda4-sulfanylidene)borane

Catalog No.
S3436114
CAS No.
63348-81-2
M.F
C2H6BClS
M. Wt
108.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro-(dimethyl-lambda4-sulfanylidene)borane

CAS Number

63348-81-2

Product Name

Chloro-(dimethyl-lambda4-sulfanylidene)borane

IUPAC Name

chloro-(dimethyl-λ4-sulfanylidene)borane

Molecular Formula

C2H6BClS

Molecular Weight

108.4 g/mol

InChI

InChI=1S/C2H6BClS/c1-5(2)3-4/h1-2H3

InChI Key

KFDWJBJKOSFDRY-UHFFFAOYSA-N

SMILES

B(=S(C)C)Cl

Canonical SMILES

B(=S(C)C)Cl

Chloro-(dimethyl-lambda4-sulfanylidene)borane is a chemical compound characterized by its unique structure, which includes a boron atom bonded to a sulfur atom and chlorinated groups. This compound is part of a broader class of boron-sulfur compounds that exhibit interesting reactivity and potential applications in various fields, including materials science and medicinal chemistry. The presence of the dimethyl group contributes to its stability and solubility in organic solvents, making it a valuable intermediate in synthetic chemistry.

As a Lewis acid catalyst, the boron monochloride-methyl sulfide complex accepts electron pairs from electron-rich molecules (Lewis bases) in a reaction mixture. This activation facilitates bond breaking and formation during organic transformations. For instance, in Eq. 1, the complex coordinates with the lone pair on the ether oxygen, weakening the C-O bond for subsequent cleavage.

Due to the presence of BH2Cl, boron monochloride-methyl sulfide complex is likely to exhibit similar hazards as its parent compound. Here are some anticipated safety concerns:

  • Toxicity: Limited data is available, but BH2Cl is known to be a severe irritant and corrosive. The complex can be similarly irritating to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Reactivity: The complex is expected to be moisture-sensitive and react violently with water, releasing toxic and corrosive fumes (hydrogen chloride, HCl) [].
  • Flammability: Data is unavailable, but the presence of organic components suggests some degree of flammability.

Lewis Acid Catalyst

BMSC functions as a Lewis acid. Lewis acids accept electron pairs from other molecules, making them ideal catalysts for various organic reactions. One prominent application is the dealkylation of aryl ethers [1]. Aryl ethers are compounds with an aromatic ring bonded to an ether group. BMSC effectively cleaves the carbon-oxygen bond in these molecules, converting them to phenols, which have a hydroxyl group bonded to the aromatic ring [1].

  • Procurenet Limited. Chloroborane Methyl Sulfide Complex - CAS Number 63348-81-2 [1]. ()

Further Exploration

Researchers are actively exploring BMSC's potential as a catalyst in other organic reactions.

Potential Applications in Polymerization

BMSC might play a role in the initiation or control of cationic polymerization processes [2]. Cationic polymerization involves the use of positively charged initiators to create polymers. BMSC's ability to interact with electron pairs suggests its possible use in manipulating the polymerization process for specific monomers when combined with cationic initiators [2].

  • American Elements. Boron Trichloride Methyl Sulfide Complex [2]. ()
, primarily due to the reactive nature of the boron atom. Some notable reactions include:

  • Hydroboration: This compound can react with alkenes to form dialkylchloroboranes, which are useful intermediates in organic synthesis.
  • Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, leading to the formation of other boron-containing compounds.
  • Reduction Reactions: The presence of sulfur allows for potential redox reactions, where the sulfur can be oxidized or reduced depending on the reaction conditions.

Several methods have been developed for synthesizing chloro-(dimethyl-lambda4-sulfanylidene)borane:

  • Reaction with Borane-Dimethyl Sulfide Complex: A common synthesis route involves refluxing an equimolar mixture of borane-dimethyl sulfide and tetrachloromethane. This method yields the desired compound in high purity and yield .
  • Direct Chlorination: Another approach may involve the direct chlorination of dimethyl sulfide-borane complexes under controlled conditions, although specific methodologies need further exploration.

Chloro-(dimethyl-lambda4-sulfanylidene)borane has potential applications in various fields:

  • Organic Synthesis: It serves as a reagent for hydroboration reactions, facilitating the functionalization of alkenes.
  • Materials Science: Its unique properties may allow for incorporation into novel materials with tailored characteristics.
  • Pharmaceutical Development: As a boron-containing compound, it may be explored for its potential therapeutic properties.

Chloro-(dimethyl-lambda4-sulfanylidene)borane shares similarities with other boron-sulfur compounds, particularly those containing chlorinated groups. Here are some comparable compounds:

Compound NameStructureUnique Features
Monochloroborane-Dimethyl SulfideBH2Cl.SMe2Used as a precursor for dialkylchloroboranes .
Dimethyl Sulfide Borane ComplexBH3.SMe2Known for its stability and reactivity in hydroboration reactions.
TrichloroboraneBCl3Highly reactive and used in various chemical syntheses but lacks sulfur functionality.

Chloro-(dimethyl-lambda4-sulfanylidene)borane is unique due to its combination of boron, sulfur, and chlorine functionalities, which may impart distinct chemical properties compared to other similar compounds. Its potential applications in organic synthesis and materials science further highlight its significance within this class of compounds.

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-19

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